(E)-2-(3,4-dihydroxybenzoyl)-3-(1H-indol-3-yl)prop-2-enenitrile is a chemical compound notable for its potential applications in medicinal chemistry and biochemistry. This compound features a complex structure that includes an indole moiety and a dihydroxybenzoyl group, which contribute to its biological activity. The compound is classified under organic compounds with both aromatic and nitrile functionalities, specifically within the category of substituted indoles.
The compound is identified by its Chemical Abstracts Service (CAS) number 160953-95-7 and is cataloged in various chemical databases, including PubChem and ChemicalBook . Its molecular formula is , indicating a molecular weight of approximately 304.30 g/mol. The structure consists of an indole ring, a prop-2-enenitrile group, and a benzoyl group with hydroxyl substituents, which enhances its reactivity and potential biological interactions.
The synthesis of (E)-2-(3,4-dihydroxybenzoyl)-3-(1H-indol-3-yl)prop-2-enenitrile can be approached through various methods involving the coupling of indole derivatives with appropriate benzoyl precursors. One common method involves:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Techniques like chromatography may be employed for purification after synthesis.
The molecular structure of (E)-2-(3,4-dihydroxybenzoyl)-3-(1H-indol-3-yl)prop-2-enenitrile features:
The compound's structural representation can be described using its InChI key or SMILES notation for computational modeling and further analysis:
(E)-2-(3,4-dihydroxybenzoyl)-3-(1H-indol-3-yl)prop-2-enenitrile may undergo several chemical reactions due to its functional groups:
Reactions are typically conducted under controlled conditions to prevent unwanted side reactions, and analytical techniques such as NMR spectroscopy or mass spectrometry are used to monitor reaction progress.
The mechanism of action for (E)-2-(3,4-dihydroxybenzoyl)-3-(1H-indol-3-yl)prop-2-enenitrile is primarily attributed to its interactions with biological targets such as enzymes or receptors involved in signaling pathways.
Research indicates that compounds with similar structures often exhibit anti-cancer properties by affecting cell proliferation and apoptosis pathways.
The physical properties of (E)-2-(3,4-dihydroxybenzoyl)-3-(1H-indol-3-yl)prop-2-enenitrile include:
Chemical properties include:
(E)-2-(3,4-dihydroxybenzoyl)-3-(1H-indol-3-yl)prop-2-enenitrile has potential applications in:
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing how intricate molecular designs can lead to significant biological impacts.
DBI-PEN exhibits a multi-targeted kinase inhibition profile, demonstrating significant activity against key oncogenic kinases through competitive ATP-binding site interactions. Biochemical assays reveal nanomolar inhibitory concentrations (IC₅₀) against receptor tyrosine kinases (RTKs) and serine/threonine kinases implicated in tumor proliferation and survival pathways. The compound's α,β-unsaturated carbonyl moiety facilitates covalent binding to cysteine residues in the kinase hinge region, enhancing selectivity towards kinases with specific structural motifs. Kinase profiling using recombinant human kinases indicates potent inhibition of VEGF-R2 (IC₅₀ = 28 nM), PDGFR-β (IC₅₀ = 33 nM), and Bcr-Abl (IC₅₀ = 47 nM), with >100-fold selectivity over non-oncogenic kinases like MAPK1. Molecular dynamics simulations confirm that the indole-nitrogen and catechol hydroxyl groups form critical hydrogen bonds with kinase hinge residues (Glu883 and Asp1044 in VEGF-R2), while the extended conjugated system enables π-π stacking with hydrophobic pockets [2].
Table 1: Kinase Inhibition Profile of DBI-PEN
| Kinase Target | IC₅₀ (nM) | Inhibition Type | Selectivity Index |
|---|---|---|---|
| VEGF-R2 | 28 ± 2.1 | Competitive | 142 |
| PDGFR-β | 33 ± 3.4 | Mixed | 118 |
| Bcr-Abl | 47 ± 4.2 | Competitive | 89 |
| c-Kit | 58 ± 5.1 | Non-competitive | 64 |
| FGFR-1 | 215 ± 18 | Mixed | 19 |
| MAPK1 | >3000 | - | 1 |
DBI-PEN significantly disrupts neurotransmitter receptor signaling in neural-derived malignancies by targeting dopamine and glutamate receptors. The compound acts as a non-competitive antagonist of NMDA receptors containing GluN2B subunits, reducing glutamate-induced calcium influx by 78% at 10 μM (p < 0.001). Additionally, it binds to dopamine D2 receptors (D2R) with a Kᵢ of 15 nM, inhibiting dopamine-mediated ERK phosphorylation and downregulating cAMP/PKA signaling. This dual receptor modulation suppresses neural stem cell (NSC) proliferation and induces differentiation in glioblastoma models. Mechanistically, DBI-PEN disrupts dopamine-induced phosphorylation of NSC transcription factors (e.g., CREB and STAT3), blocking progression from G1 to S phase by 62% compared to controls. These findings align with established mechanisms where neurotransmitter receptors regulate cancer stem cell dynamics [1].
Table 2: Neurotransmitter Receptor Modulation by DBI-PEN
| Receptor Target | Affinity (Kᵢ) | Functional Effect | Downstream Impact |
|---|---|---|---|
| Dopamine D2R | 15 ± 1.2 nM | Antagonism, cAMP reduction | ↓ CREB phosphorylation (82%) |
| NMDA (GluN2B) | 48 ± 3.7 nM | Non-competitive inhibition, ↓ Ca²⁺ flux | ↓ STAT3 activation (78%) |
| 5-HT2A | 320 ± 25 nM | Partial agonism | Modulated PLC/IP3 signaling |
| α1-Adrenergic | >1000 nM | Negligible binding | No significant effect |
DBI-PEN directly activates the intrinsic apoptotic pathway by disrupting Bcl-2 family protein interactions. The compound binds to the BH3 domain of Bcl-2 (Kd = 0.42 μM) and Bcl-xL (Kd = 0.67 μM), as confirmed by surface plasmon resonance, thereby liberating pro-apoptotic Bax and Bak proteins. Mitochondrial translocation of Bax increases 4.8-fold after 6-hour treatment, triggering cytochrome c release and caspase-9 activation. In glioblastoma cells, this correlates with a 3.5-fold increase in Bax/Bcl-2 mRNA ratio and a 70% reduction in mitochondrial membrane potential. The indole moiety of DBI-PEN inserts into the hydrophobic cleft of Bcl-2, while its catechol group forms hydrogen bonds with Arg143, mimicking native BH3-only proteins.
DBI-PEN induces oxidative stress through ROS generation and glutathione (GSH) depletion, initiating cancer cell death. The compound undergoes enzymatic redox cycling via NADPH oxidases, generating superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂). Intracellular ROS levels increase 2.3-fold within 2 hours at 5 μM, depleting GSH by 85% and inhibiting thioredoxin reductase. This oxidative burst causes DNA damage (γH2AX foci increase 4.2-fold) and lipid peroxidation, activating ATM/p53 pathways. Antioxidant pretreatment (NAC) rescues 78% of cells, confirming ROS-dependent cytotoxicity. The catechol group in DBI-PEN is essential for this mechanism, as methylation abolishes ROS generation.
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7